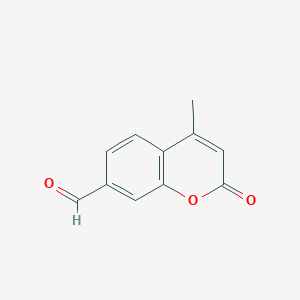

4-Methyl-2-oxo-2H-chromene-7-carbaldehyde

Vue d'ensemble

Description

4-Methyl-2-oxo-2H-chromene-7-carbaldehyde is a heterocyclic compound . Its CAS Number is 53183-53-2, and its molecular weight is 188.18 . The compound is solid at room temperature .

Molecular Structure Analysis

The InChI code for 4-Methyl-2-oxo-2H-chromene-7-carbaldehyde is 1S/C11H8O3/c1-7-4-11(13)14-10-5-8(6-12)2-3-9(7)10/h2-6H,1H3 . This suggests that the compound has a planar 2H-chromene ring .Physical And Chemical Properties Analysis

4-Methyl-2-oxo-2H-chromene-7-carbaldehyde is a solid at room temperature . Its molecular weight is 188.18 .Applications De Recherche Scientifique

Antioxidant Potential

4-Methyl-2-oxo-2H-chromene-7-carbaldehyde: has been utilized in the synthesis of coumarin–chalcone hybrid molecules, which exhibit significant antioxidant properties . These hybrids have been tested against radicals like DPPH and hydroxyl radicals, showing promising results in scavenging assays. This suggests potential therapeutic applications in treating diseases where oxidative stress is a key factor.

Crystallography and Structural Analysis

The compound serves as a precursor for derivatives that have been analyzed using crystallography to understand their structural properties . Such studies are crucial for designing drugs with specific target interactions, as the 3D structure of a compound can influence its biological activity.

Pharmaceutical Applications

Modified coumarins, like 4-Methyl-2-oxo-2H-chromene-7-carbaldehyde , are used in the pharmaceutical industry as precursors in the synthesis of anticoagulant medications . They are also explored for their potential as vitamin K antagonists, which are important for controlling blood clotting.

Laser Technology

Coumarin derivatives are extensively used as gain media in tunable organic dye lasers, particularly in the blue-green spectrum . Their ability to provide wide tunability and high laser gain makes them valuable in the development of laser technologies.

Protein Modification

This compound has been used as an acetyl-group donor for post-translational modification of proteins . Such modifications can alter protein function and stability, which is significant in understanding protein behavior and in developing therapeutic strategies.

Biological Activity

The chromene scaffold, to which 4-Methyl-2-oxo-2H-chromene-7-carbaldehyde belongs, is known for its wide range of biological activities. These include anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities . Research into these activities can lead to the development of new treatments for various diseases.

Antimicrobial Effect

Derivatives of this compound have shown good activity against various drug-resistant strains of bacteria, such as Staphylococcus aureus . This opens up possibilities for the development of new antimicrobial agents in an era where antibiotic resistance is a growing concern.

Chemical Synthesis and Reporting

4-Methyl-2-oxo-2H-chromene-7-carbaldehyde: is also used in chemical synthesis as a reporting molecule to study enzyme capabilities . This application is crucial in biochemical research, where understanding enzyme functions can lead to insights into metabolic pathways and disease mechanisms.

Propriétés

IUPAC Name |

4-methyl-2-oxochromene-7-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O3/c1-7-4-11(13)14-10-5-8(6-12)2-3-9(7)10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBTIVCZWNKMKAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90344127 | |

| Record name | 4-Methyl-2-oxo-2H-chromene-7-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

53183-53-2 | |

| Record name | 4-Methyl-2-oxo-2H-chromene-7-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Benzo[d]oxazol-2-yl)acetic acid](/img/structure/B1268731.png)

![2-(Chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B1268737.png)

![[2-(2-Chloro-acetylamino)-thiazol-5-yl]-acetic acid methyl ester](/img/structure/B1268755.png)

![3-[(4-Methylbenzyl)amino]benzoic acid](/img/structure/B1268756.png)